![molecular formula C11H13N3OS B2950346 3-butyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one CAS No. 128921-99-3](/img/structure/B2950346.png)
3-butyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-butyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one” is a chemical compound that falls under the category of 2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones . These compounds have been the subject of various studies due to their potential applications in different fields .
Synthesis Analysis
The synthesis of 2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones, including “this compound”, can be achieved through a clean, green, efficient, and facile protocol. This involves the reaction of 2-amino-nicotinonitriles with carbonyls, catalyzed by DBU under microwave irradiation . The DBU–H2O system can be recycled five times without activity loss .Chemical Reactions Analysis
The chemical reactions involving 2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones are typically catalyzed by DBU in an aqueous medium . The reaction involves 2-amino-nicotinonitriles and carbonyls .Mecanismo De Acción
The exact mechanism of action of 3-butyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one is not fully understood. However, studies have suggested that this compound may exert its biological activity by interacting with various cellular targets, including DNA, enzymes, and receptors. For example, it has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, which is a programmed cell death mechanism that is important for the removal of damaged or abnormal cells. Additionally, it has been found to inhibit cell proliferation, which is the process by which cells divide and grow. In bacteria and fungi, it has been found to disrupt cell membrane integrity, leading to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-butyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one in lab experiments is its potential as a therapeutic agent. Its various biological activities make it a promising candidate for the development of new drugs for the treatment of cancer, bacterial and fungal infections, and viral infections. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research and development of 3-butyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one. One potential direction is to further investigate its mechanism of action and cellular targets in order to gain a better understanding of its biological activity. Another direction is to explore its potential use in combination therapies with other drugs to enhance its therapeutic efficacy. Additionally, further studies are needed to assess its safety and toxicity in vivo, in order to determine its potential as a clinical drug candidate.
Métodos De Síntesis
The synthesis of 3-butyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one involves the reaction of 2-amino-6-bromopurine with carbon disulfide, followed by the addition of butylamine in the presence of a base. This reaction results in the formation of the desired compound, which can be purified through various techniques such as recrystallization and chromatography.
Aplicaciones Científicas De Investigación
3-butyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one has been extensively studied for its potential use as a therapeutic agent. Various studies have shown that this compound exhibits anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. Additionally, it has been found to possess antimicrobial properties against a range of bacteria and fungi, making it a potential candidate for the development of new antibiotics. Furthermore, it has also been shown to exhibit antiviral activity against herpes simplex virus type 1 and 2.
Propiedades
IUPAC Name |
3-butyl-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-2-3-7-14-10(15)8-5-4-6-12-9(8)13-11(14)16/h4-6H,2-3,7H2,1H3,(H,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXPNXSWIJJMLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(NC1=S)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

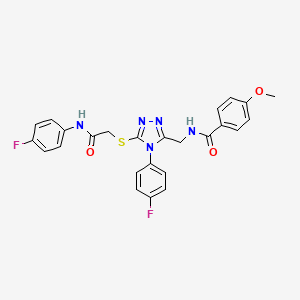
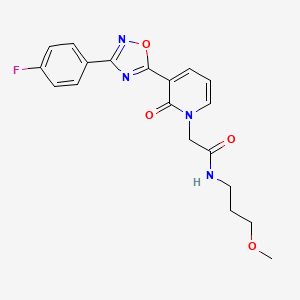
![N-(3,3-diphenylpropyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2950266.png)
![9-(4-ethylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2950269.png)
![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2950270.png)
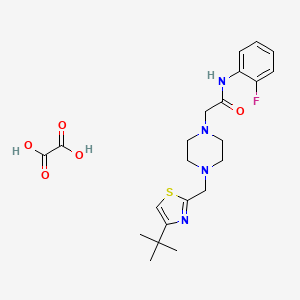
![1-(6-chloropyridazin-3-yl)-N-[(furan-2-yl)methyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2950272.png)
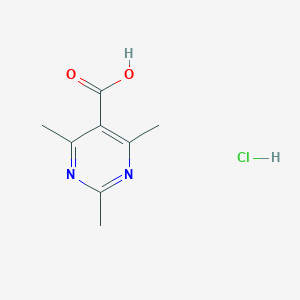
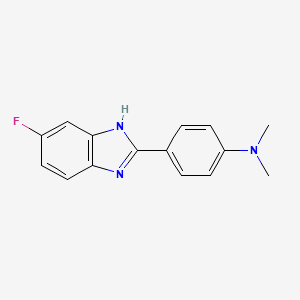
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2950275.png)
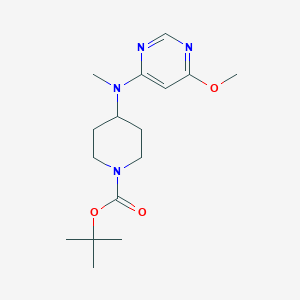

![7-(2,4-dichlorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2950285.png)
![2-(2-chlorophenyl)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2950286.png)